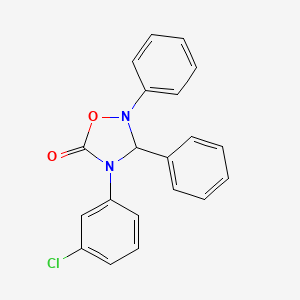

4-(m-Chlorophenyl)-2,3-diphenyl-1,2,4-oxadiazolidin-5-one

Description

4-(m-Chlorophenyl)-2,3-diphenyl-1,2,4-oxadiazolidin-5-one is a heterocyclic compound featuring a 1,2,4-oxadiazolidin-5-one core substituted with phenyl groups at positions 2 and 3 and a meta-chlorophenyl group at position 2. Its synthesis typically involves silver-catalyzed [3 + 2] annulation reactions between nitrones and isocyanides, as demonstrated in analogous compounds . For example, Ag₂O (10 mol%) in DMF at 80°C achieves high yields (76–91%) for structurally related derivatives like 4-(4-bromophenyl)-2,3-diphenyl-1,2,4-oxadiazolidin-5-one (3a) . The meta-chlorophenyl substituent introduces steric and electronic effects that influence reactivity and physical properties, distinguishing it from para-substituted analogs.

Properties

CAS No. |

73806-21-0 |

|---|---|

Molecular Formula |

C20H15ClN2O2 |

Molecular Weight |

350.8 g/mol |

IUPAC Name |

4-(3-chlorophenyl)-2,3-diphenyl-1,2,4-oxadiazolidin-5-one |

InChI |

InChI=1S/C20H15ClN2O2/c21-16-10-7-13-18(14-16)22-19(15-8-3-1-4-9-15)23(25-20(22)24)17-11-5-2-6-12-17/h1-14,19H |

InChI Key |

QUPSUYWJGHGWMZ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2N(OC(=O)N2C3=CC(=CC=C3)Cl)C4=CC=CC=C4 |

Origin of Product |

United States |

Preparation Methods

Reaction Mechanism and Substrate Design

The synthesis of 4-(m-chlorophenyl)-2,3-diphenyl-1,2,4-oxadiazolidin-5-one hinges on a silver oxide (Ag₂O)-mediated cycloaddition between nitrones and aryl isocyanides. Nitrones serve as 1,3-dipoles, while isocyanides act as dipolarophiles. The meta-chlorophenyl group is introduced via the isocyanide component, specifically m-chlorophenyl isocyanide (2m ), which reacts with a pre-synthesized nitrone (1a ) derived from benzaldehyde oxime (Figure 1).

The proposed mechanism involves:

Synthetic Procedure

Materials :

- Nitrone 1a (0.55 mmol)

- m-Chlorophenyl isocyanide 2m (0.5 mmol)

- Silver(I) oxide (Ag₂O, 10 mol%)

- Anhydrous 1,4-dioxane (2.0 mL)

Steps :

- Combine 1a , 2m , and Ag₂O in a Schlenk flask under nitrogen.

- Add 1,4-dioxane and stir at 80°C for 4–6 hours.

- Monitor reaction progress via TLC (petroleum ether/ethyl acetate = 10:1).

- Concentrate the mixture under reduced pressure.

- Purify the crude product via column chromatography (silica gel; petroleum ether/ethyl acetate gradient).

Yield : 78–85% (white crystalline solid).

Optimization of Reaction Conditions

Catalyst Screening

Ag₂O outperforms other silver salts (e.g., AgNO₃, AgOTf) due to its stability and ability to facilitate cyclization without side reactions. Catalytic loading below 10 mol% reduces yield (≤60%), while higher loads (15–20 mol%) offer negligible improvements.

Solvent and Temperature Effects

Polar aprotic solvents (1,4-dioxane, DMF) enhance dipole-dipole interactions, with 1,4-dioxane providing optimal solubility and reaction rates. Temperatures below 70°C prolong reaction time (≥8 hours), whereas exceeding 90°C promotes decomposition.

Structural Characterization

Chemical Reactions Analysis

Types of Reactions

4-(3-chlorophenyl)-2,3-diphenyl-1,2,4-oxadiazolidin-5-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in a wide range of substituted derivatives, depending on the nucleophile used.

Scientific Research Applications

4-(3-chlorophenyl)-2,3-diphenyl-1,2,4-oxadiazolidin-5-one has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of infectious diseases and cancer.

Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 4-(3-chlorophenyl)-2,3-diphenyl-1,2,4-oxadiazolidin-5-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, its antimicrobial activity may result from the inhibition of bacterial enzymes, while its anticancer effects could be due to the induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Substituent Effects

The table below compares 4-(m-Chlorophenyl)-2,3-diphenyl-1,2,4-oxadiazolidin-5-one with derivatives differing in substituent position and electronic character:

*Yield inferred from analogous synthesis in .

- Electronic Effects: The meta-chlorophenyl group (m-ClPh) provides moderate electron-withdrawing effects, balancing reactivity and steric hindrance. In contrast, para-bromophenyl (p-BrPh) strongly withdraws electrons, enhancing electrophilicity and reaction rates in annulation processes .

Steric Effects :

Physicochemical and Functional Properties

- Crystallinity : Para-substituted analogs (e.g., 3a) form stable crystalline solids, as confirmed by SHELX-refined X-ray structures . Meta-substituted derivatives may exhibit lower melting points due to reduced symmetry.

- Polymer Applications : Bisoxaziridine-diisocyanate polycycloadditions yield poly(1,2,4-oxadiazolidin-5-one)s with tunable thermal stability. Electron-withdrawing substituents (e.g., Cl, Br) improve polymer rigidity .

Biological Activity

4-(m-Chlorophenyl)-2,3-diphenyl-1,2,4-oxadiazolidin-5-one is a compound belonging to the oxadiazolidine family, which has garnered attention for its diverse biological activities. The oxadiazole ring system is known for its potential in drug development due to its unique bioisosteric properties and a wide spectrum of biological activities including anticancer, anti-inflammatory, and antimicrobial effects.

- Chemical Formula : C20H15ClN2O2

- Molecular Weight : 350.8 g/mol

- Exact Mass : 350.0822054 g/mol

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds containing the 1,2,4-oxadiazole moiety. For instance, derivatives of 1,2,4-oxadiazoles have shown significant cytotoxic effects against various cancer cell lines. A notable finding includes the evaluation of the compound against human tumor cell lines such as HeLa (cervical cancer), CaCo-2 (colon adenocarcinoma), and others. The compound exhibited an IC50 value indicating its effectiveness in inhibiting cell proliferation (specific IC50 values were not provided in the search results) .

The mechanism through which this compound exerts its biological effects appears to involve interaction with key cellular pathways. It has been suggested that oxadiazole derivatives can inhibit enzymes such as histone deacetylases (HDACs) and carbonic anhydrases (CAs), which are crucial in regulating various cellular processes related to cancer progression .

Study Overview

A comprehensive study evaluated several oxadiazole derivatives for their biological activities. The findings indicated that modifications to the oxadiazole structure could enhance anticancer activity. For example, a derivative with a different substitution pattern showed significantly lower IC50 values against a panel of cancer cell lines compared to its parent compound .

Table of Biological Activities

| Compound Name | Activity Type | Cell Line Tested | IC50 Value (µM) |

|---|---|---|---|

| This compound | Anticancer | HeLa | Not specified |

| Derivative A | Anticancer | OVXF 899 | 2.76 |

| Derivative B | Anticancer | PXF 1752 | 9.27 |

Q & A

Basic: What synthetic methodologies are commonly employed to prepare 4-(m-chlorophenyl)-2,3-diphenyl-1,2,4-oxadiazolidin-5-one, and what are the critical reaction parameters?

Answer:

The compound is typically synthesized via cycloaddition reactions. A key route involves the reaction of bisoxaziridines with diisocyanates under thermal conditions. For example, bisoxaziridines react with 4,4'-methylene diphenyl diisocyanate to form poly(1,2,4-oxadiazolidin-5-one) derivatives, with reaction rates influenced by the electronic properties of substituents on the oxaziridine ring. Electron-donating groups enhance cycloaddition efficiency . Critical parameters include:

- Reaction temperature : Typically reflux conditions (e.g., glacial acetic acid at 110–120°C).

- Catalyst : Anhydrous sodium acetate is often used to promote cyclization .

- Reaction time : 8–10 hours for complete conversion .

Basic: Which spectroscopic and crystallographic techniques are recommended for structural characterization of this compound?

Answer:

- Nuclear Magnetic Resonance (NMR) : H and C NMR are critical for confirming substituent positions and aromatic proton environments.

- X-ray Crystallography : The SHELX system (e.g., SHELXL, SHELXS) is widely used for single-crystal structure determination. SHELX programs enable high-precision refinement of crystallographic data, even for complex heterocycles .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns.

For example, crystallographic data for related oxadiazolidinone derivatives (e.g., isoxazolidin-5-one analogs) have been resolved using SHELX, confirming bond angles and stereochemistry .

Advanced: How can researchers resolve contradictions in spectroscopic data during structural elucidation?

Answer:

Contradictions often arise from dynamic molecular behavior (e.g., tautomerism) or crystallographic disorder. Methodological approaches include:

Multi-technique validation : Cross-validate NMR, MS, and X-ray data. For instance, if NMR suggests a planar structure but X-ray reveals puckering, dynamic averaging in solution may explain discrepancies.

Computational modeling : Density Functional Theory (DFT) calculations predict stable conformers and compare simulated NMR spectra with experimental data.

Variable-temperature NMR : Detect conformational flexibility by observing signal splitting at low temperatures.

For related oxadiazolidinones, SHELXD has been used to resolve twinned crystals, addressing ambiguities in diffraction patterns .

Advanced: What strategies optimize reaction yields when electronic effects of substituents influence cycloaddition kinetics?

Answer:

Substituent electronic effects significantly impact cycloaddition rates. Electron-donating groups (EDGs) on oxaziridines accelerate reactions, while electron-withdrawing groups (EWGs) slow them. Optimization strategies include:

| Substituent Type | Effect on Rate | Example Modifications |

|---|---|---|

| EDGs (e.g., -OCH) | ↑ Rate | Introduce methoxy groups to the oxaziridine ring. |

| EWGs (e.g., -NO) | ↓ Rate | Avoid nitro substituents; use EDGs instead. |

- Precursor design : Select bisoxaziridines with EDGs to enhance reactivity.

- Solvent selection : Polar aprotic solvents (e.g., DMF) stabilize transition states.

- Catalytic additives : Lewis acids (e.g., ZnCl) can mitigate steric hindrance .

Basic: What are the thermal stability parameters of 1,2,4-oxadiazolidin-5-one derivatives?

Answer:

Thermogravimetric analysis (TGA) of poly(1,2,4-oxadiazolidin-5-one)s shows stability up to 200°C, with decomposition onset temperatures varying by substituent. For example, derivatives with aromatic substituents exhibit higher thermal stability due to π-π stacking interactions .

Advanced: How can computational methods predict the reactivity of this compound in nucleophilic or electrophilic reactions?

Answer:

- Frontier Molecular Orbital (FMO) Analysis : Calculate HOMO/LUMO energies to identify reactive sites. For oxadiazolidinones, the carbonyl group is electrophilic, while the oxadiazole ring may participate in nucleophilic attacks.

- Molecular Dynamics (MD) Simulations : Model solvent effects and transition states for cycloaddition reactions.

- Docking studies : Predict binding affinities if the compound is studied for biological activity.

Software like Gaussian or ORCA is recommended for these calculations.

Basic: What synthetic precautions are necessary to avoid side reactions (e.g., ring-opening or polymerization)?

Answer:

- Moisture control : Use anhydrous solvents and inert atmospheres (N/Ar) to prevent hydrolysis of the oxadiazolidinone ring.

- Temperature modulation : Avoid excessive heating (>150°C) to prevent retro-cycloaddition.

- Stoichiometry : Maintain equimolar ratios of bisoxaziridine and diisocyanate to minimize oligomer formation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.